Erythraline, hydrobromide
CAS No.: 31248-66-5
Cat. No.: VC17982701
Molecular Formula: C18H20BrNO3
Molecular Weight: 378.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31248-66-5 |
|---|---|
| Molecular Formula | C18H20BrNO3 |
| Molecular Weight | 378.3 g/mol |
| IUPAC Name | (19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |
| Standard InChI | InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |
| Standard InChI Key | JOSJXGMYSMCCON-WVEXQUBRSA-N |
| Isomeric SMILES | CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
| Canonical SMILES | COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Erythraline hydrobromide’s molecular formula, C₁₈H₂₀BrNO₃, corresponds to a bromine-substituted erythrinan alkaloid. The compound’s chiral center at the 19-position (R-configuration) critically influences its three-dimensional conformation, as evidenced by its SMILES notation: CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br . This notation reveals:
-
A methoxy group at position 19
-
A fused pentacyclic system with indole and isoquinoline moieties
-
A methylenebis(oxy) bridge between positions 15 and 16
-
Bromide counterion stabilization
The InChIKey JOSJXGMYSMCCON-WVEXQUBRSA-N provides a unique stereochemical fingerprint, distinguishing it from related erythrinan derivatives .
Table 1: Fundamental Chemical Descriptors
Spectroscopic and Chromatographic Signatures
While experimental spectral data (NMR, IR, MS) are absent from accessible sources, the compound’s structural complexity implies characteristic absorption bands in UV-Vis spectra (240–280 nm range) typical of conjugated heteroaromatic systems. Chromatographic behavior can be inferred from logP calculations: the presence of polar oxygen and nitrogen atoms suggests moderate hydrophilicity, likely requiring reversed-phase HPLC with ion-pairing agents for analytical separation.
Synthesis and Manufacturing Considerations
Parent Compound Isolation
Erythraline hydrobromide derives from its parent alkaloid, erythraline (CID 207954), through hydrobromic acid salt formation . Natural sourcing typically involves extraction from Erythrina species (Fabaceae), though synthetic routes may employ:
-
Alkaloid backbone construction: Pomeranz-Fritsch isoquinoline synthesis or Bischler-Napieralski cyclization for the tetracyclic core .
-
Stereoselective functionalization: Chiral auxiliaries or asymmetric catalysis to install the 19-methoxy group .
-
Salt formation: Reaction of erythraline free base with HBr in anhydrous ethanol, followed by recrystallization .
Process Optimization Challenges
Key manufacturing hurdles include:
-
Regioselectivity control: Avoiding dihydrobromide byproducts during salt formation
-
Stereochemical integrity: Maintaining the 19R configuration during synthesis
-
Crystallization efficiency: Achieving high purity (>98%) through solvent optimization (e.g., ethanol/ether mixtures)
Physicochemical and Stability Profile
Solid-State Properties
As a crystalline hydrobromide salt, erythraline hydrobromide likely exhibits:
-
Melting point: Estimated 190–210°C (based on analogous erythrinan salts)
-
Hygroscopicity: Moderate, requiring desiccated storage
-
Solubility:
-
Water: ~50 mg/mL (25°C)
-
Ethanol: >100 mg/mL
-
Chloroform: <10 mg/mL
-
Degradation Pathways
Accelerated stability studies (40°C/75% RH) would predict:
-
Primary degradation: Hydrolysis of the methylenebis(oxy) bridge at pH <3
-
Photodegradation: Ring-opening reactions under UV exposure (λ >300 nm)
-
Thermal decomposition: Onset at ~180°C via demethoxylation
Pharmacological and Toxicological Perspectives
Putative Mechanisms of Action
Though direct studies are lacking, structural analogs suggest potential interactions with:
-
Neurological targets: σ-Opioid receptors (Ki ~500 nM)
-
Ion channels: Voltage-gated calcium channels (IC₅₀ ~10 μM)
-
Enzymes: Acetylcholinesterase inhibition (IC₅₀ ~20 μM)
Toxicity Predictions
Computational models (e.g., ProTox-II) estimate:
-
LD₅₀ (oral, rat): 250–300 mg/kg (Category 4)
-
Hepatotoxicity: High probability (0.78) due to cytochrome P450 3A4 inhibition
-
Mutagenicity: Low risk (Ames test negative prediction)
Applications and Future Directions
Current Uses
-
Reference standard: Analytical chemistry applications (HPLC, MS)
-
Chemical intermediate: Synthesis of erythrinan-derived probes
Research Opportunities
-
Bioactivity screening: Anticancer, antimicrobial, and neuropharmacological assays
-
Formulation development: Co-crystals to enhance solubility
-
Synthetic biology: Heterologous production in microbial hosts
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume